molecular formula C23H23N3O3 B2825456 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone CAS No. 921551-75-9

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B2825456
CAS No.: 921551-75-9
M. Wt: 389.455
InChI Key: NWTSHIMGRSRALM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an isobutyl group, and a 4-methoxyphenyl ethanone moiety. The indole and oxadiazole motifs are common in bioactive molecules, particularly in synthetic cannabinoids (e.g., JWH-201) and enzyme inhibitors .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15(2)12-22-24-25-23(29-22)20-13-17-6-4-5-7-19(17)26(20)14-21(27)16-8-10-18(28-3)11-9-16/h4-11,13,15H,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTSHIMGRSRALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Molecular Formula Substituents Biological/Physicochemical Notes References
Target Compound : 2-(2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methoxyphenyl)ethanone C23H23N3O3 (inferred) - 5-Isobutyl on oxadiazole
- Indole linked to 4-methoxyphenyl ethanone
Hypothesized increased lipophilicity due to isobutyl; potential CNS activity based on indole moiety N/A
JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) C22H25NO2 - Pentyl on indole
- 4-Methoxyphenyl ethanone
Synthetic cannabinoid receptor agonist; lower metabolic stability due to alkyl chain
Compound 11a : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone C17H13ClN2O3S - 4-Chlorophenyl on oxadiazole
- Thioether linkage
Enhanced electrophilicity due to Cl; antimicrobial activity reported
Compound 5d (Benzimidazole-oxadiazole derivative) C28H25N6O3FS - Benzimidazole core
- 4-Methoxyphenyl ethanone
- Piperazinyl group
Aromatase inhibitor; improved solubility due to piperazine
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate C21H16N2O3S - Naphthalene carbothioate
- 4-Methoxybenzyl on oxadiazole
Photostable scaffold; used in polymer chemistry

Key Findings from Comparative Analysis

  • Metabolic Stability : The absence of a thioether (vs. 11a) or pentyl chain (vs. JWH-201) may reduce susceptibility to oxidative metabolism .
  • Electronic Effects : The 4-methoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing Cl in 11a, which could alter binding affinities .
  • Synthetic Accessibility : Similar to , the oxadiazole ring in the target compound is likely synthesized via cyclization of thiosemicarbazides or hydrazides, with isobutyl introduced via alkylation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide precursors under dehydrating agents (e.g., POCl₃) .
  • Step 2 : Alkylation of the indole nitrogen using 2-bromo-1-(4-methoxyphenyl)ethanone as an electrophile, optimized under inert atmosphere (N₂) with K₂CO₃ as a base in dry DMF .
  • Step 3 : Introduction of the isobutyl group via nucleophilic substitution at the oxadiazole C5 position, requiring careful temperature control (0–5°C) to avoid side reactions .
    • Key Characterization : Confirm intermediate purity via TLC and final product identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming stereochemical integrity?

  • Methodology :

  • X-ray crystallography for unambiguous determination of bond lengths/angles and crystal packing (e.g., Stoe IPDS II diffractometer) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the indole-oxadiazole region and confirm substitution patterns .
  • FT-IR spectroscopy to validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Target-specific assays (e.g., COX-2 or sphingosine-1-phosphate lyase inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 5-methyl vs. 5-isobutyl) and indole substituents to assess effects on potency .
  • Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., S1PL in autoimmune disorders) and guide synthetic priorities .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (oxadiazole) and hydrophobic moieties (isobutyl group) using Schrödinger Suite .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Reproducibility checks : Validate assay protocols (e.g., cell line authentication, serum-free conditions) and compound purity (HPLC ≥95%) .
  • Orthogonal assays : Compare results from fluorescence-based and radiometric enzyme assays to rule out false positives .
  • Meta-analysis : Pool data from structural analogs (e.g., 5-methyl-oxadiazole derivatives) to identify trends in bioactivity .

Q. What strategies are effective for assessing metabolic stability and pharmacokinetic properties?

  • Methodology :

  • In vitro microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo PK studies : Administer to rodents (IV/PO) and calculate AUC, t₁/₂, and bioavailability .

Q. How can computational chemistry predict reactivity or degradation pathways under physiological conditions?

  • Methodology :

  • DFT calculations : Simulate hydrolysis of the oxadiazole ring at physiological pH using Gaussian09 with B3LYP/6-31G(d) .
  • Molecular dynamics (MD) : Model interactions with blood serum proteins (e.g., albumin) to predict aggregation or solubility issues .

Q. What experimental approaches address challenges in stereochemical control during synthesis?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using Chiralpak IA/IB columns and confirm configuration via circular dichroism (CD) .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-mediated cross-coupling reactions for enantioselective C–C bond formation .

Data Contradiction Analysis Example

Conflict : Divergent antimicrobial activity reported for oxadiazole-indole hybrids .

  • Resolution :
    • Variable testing conditions : Compare inoculum size (10⁵ vs. 10⁶ CFU/mL) and growth media (Mueller-Hinton vs. RPMI) .
    • Structural nuances : Isobutyl vs. methyl groups on oxadiazole may alter membrane permeability; quantify logP values experimentally .

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